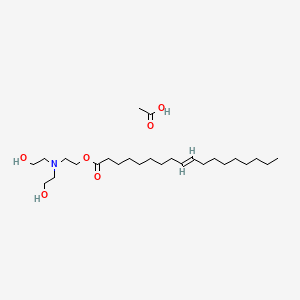
Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is a complex organic compound with a molecular formula of C26H51NO6. It is known for its unique chemical structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the reaction of 2-hydroxyethylamine with octadec-9-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing to explore its use in formulations for topical and systemic drug delivery.
Industry: It is used in the formulation of cosmetics, personal care products, and industrial cleaners.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and facilitating the delivery of active compounds. The molecular targets and pathways involved include interactions with membrane proteins and lipids, leading to changes in membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate
Uniqueness
Bis(2-hydroxyethyl)(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is unique due to its specific combination of hydrophilic and hydrophobic components, which provides it with distinct properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring both solubility in water and interaction with lipid membranes.
Properties
CAS No. |
93803-18-0 |
|---|---|
Molecular Formula |
C26H51NO6 |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
acetic acid;2-[bis(2-hydroxyethyl)amino]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C24H47NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h9-10,26-27H,2-8,11-23H2,1H3;1H3,(H,3,4)/b10-9+; |
InChI Key |
JPBUGLVVKDRPHS-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCO)CCO.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















